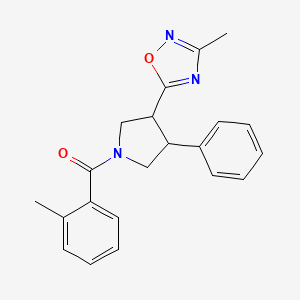
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(o-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(o-tolyl)methanone, also known as MPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. MPO belongs to the family of pyrrolidinyl oxadiazoles, which have been reported to possess a wide range of biological activities such as anti-inflammatory, analgesic, and antimicrobial properties. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Innovative synthesis methods have been developed for compounds within the same family as "(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(o-tolyl)methanone," offering insights into their chemical properties and potential applications. These methods include reactions with various nucleophiles for anticancer evaluations and the characterization of crystal structures through X-ray diffraction techniques. The research demonstrates the versatility of these compounds in forming structurally diverse derivatives with potential biological activities (Gouhar & Raafat, 2015; Cao et al., 2010).
Biological Activities
- The oxadiazole derivatives exhibit a range of biological activities, including antibacterial, anticancer, and anticonvulsant properties. This underscores the potential of these compounds in the development of new therapeutic agents. For instance, specific derivatives have shown significant activity against various bacterial strains, suggesting their utility in combating microbial infections (Rai et al., 2010). Additionally, novel semicarbazones based on 1,3,4-oxadiazoles have been explored for anticonvulsant activity, contributing to the pharmacophoric model hypothesis for such therapeutic action (Rajak et al., 2010).
Material Science Applications
- Beyond biomedical applications, oxadiazole derivatives, including those related to "(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(o-tolyl)methanone," find applications in material science. For example, they have been utilized in the synthesis of polymers for biomedical applications, indicating their potential in the development of novel drug delivery systems (Damaceanu et al., 2012).
Propiedades
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-8-6-7-11-17(14)21(25)24-12-18(16-9-4-3-5-10-16)19(13-24)20-22-15(2)23-26-20/h3-11,18-19H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBWSAINBUGRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2375077.png)
![3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2375080.png)
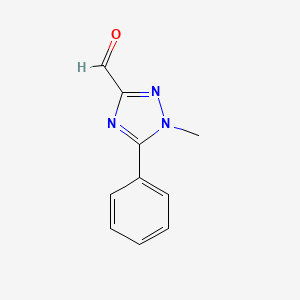
![N-[(2-bromophenyl)methyl]cyclopropanamine](/img/structure/B2375086.png)
![tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2375087.png)
![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375088.png)
![Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2375089.png)
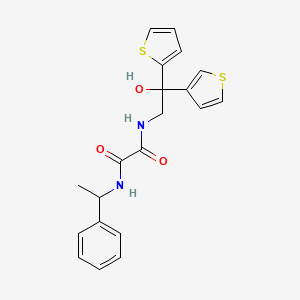
![4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2375092.png)
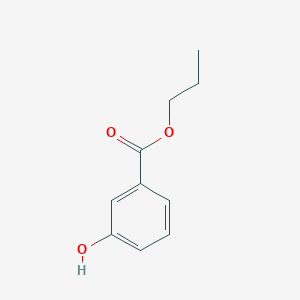
![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)
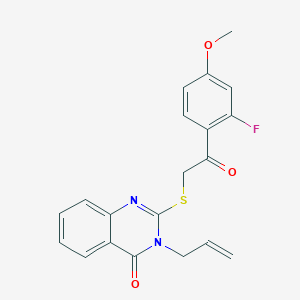
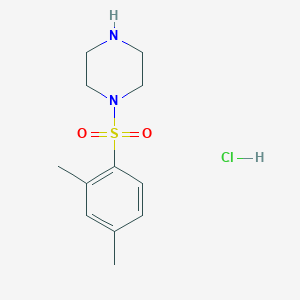
![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2375098.png)